5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol
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Description
5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C18H19N3S . It is a solid substance that is odorless, insoluble in water, and soluble in organic solvents .
Synthesis Analysis
The synthesis of 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves the use of appropriate ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol . The chemical structure of the new compounds was confirmed by modern instrumental methods of analysis .Molecular Structure Analysis
The molecular structure of 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of a triazole ring, a phenyl ring, and a tert-butyl group . The InChI key for this compound is CYEYPXVUKBYMES-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol are not detailed in the search results, it is known that 1H-1,2,4-triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a solid substance . It has a molecular weight of 309.43 . It is insoluble in water but soluble in organic solvents .Safety And Hazards
The safety information available indicates that 5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol is classified under Hazard Classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The compound carries the GHS07 pictogram and the signal word "Warning" . It has Hazard Statements H315 - H319 - H335 .
Future Directions
properties
IUPAC Name |
3-tert-butyl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)10-13-14-11(16)15(10)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPMGVKBHVTGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol |
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